7-Vinylisoquinoline: A Technical Guide for Chemical Biology and Drug Discovery
7-Vinylisoquinoline: A Technical Guide for Chemical Biology and Drug Discovery
Topic: 7-Vinylisoquinoline: Technical Synthesis, Properties, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Identity & Physicochemical Profile[1][2]
7-Vinylisoquinoline is a functionalized heteroaromatic scaffold increasingly utilized in medicinal chemistry as a precursor for generating diverse tricyclic systems and as a core pharmacophore in cardiovascular drug discovery. Its vinyl group serves as a versatile handle for Heck couplings, olefin metathesis, and polymerization, making it a critical intermediate in the synthesis of SERCA2a activators.
| Parameter | Technical Detail |
| CAS Number | 1158755-27-1 |
| IUPAC Name | 7-Ethenylisoquinoline |
| Common Synonyms | 7-Vinylisoquinoline; Isoquinoline, 7-ethenyl- |
| Molecular Formula | C₁₁H₉N |
| Molecular Weight | 155.20 g/mol |
| Appearance | Brown to off-white solid/residue (depending on purity) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water |
| Storage | 2–8°C, inert atmosphere (Ar/N₂), light-sensitive (polymerization risk) |
Synthesis & Experimental Protocols
The most robust route to 7-vinylisoquinoline utilizes a Palladium-catalyzed cross-coupling strategy starting from commercially available 7-bromoisoquinoline . While both Stille and Suzuki-Miyaura couplings are viable, the Stille coupling is frequently favored for its reliability in installing unsubstituted vinyl groups on electron-deficient heterocycles.
Protocol: Stille Cross-Coupling Synthesis
Reaction Overview:
Reagents:
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Substrate: 7-Bromoisoquinoline (1.0 equiv)
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Coupling Agent: Tributyl(vinyl)tin (1.2 equiv)
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Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
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Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)
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Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (trace, optional radical inhibitor)
Step-by-Step Methodology:
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Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 7-bromoisoquinoline (1.0 g, 4.8 mmol) and Pd(PPh₃)₄ (277 mg, 0.24 mmol).
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Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment (critical for catalyst longevity).
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Solvation: Add anhydrous, degassed toluene (24 mL, 0.2 M concentration) via syringe.
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Reagent Addition: Add tributyl(vinyl)tin (1.68 mL, 5.76 mmol) dropwise.
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Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor reaction progress via TLC (typically 30% EtOAc/Hexanes) or LC-MS.
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Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with 10% KF solution (2 x 30 mL) to precipitate tin byproducts as insoluble fluorides. Filter through a pad of Celite.
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Purification: Concentrate the filtrate in vacuo. Purify the resulting brown residue via flash column chromatography on silica gel (Gradient: 0–40% EtOAc in Hexanes).
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Yield: Expect a loose brown residue or solid (approx. 79% yield).[1]
Characterization Data (¹H NMR, 500 MHz, CDCl₃):
- 9.20 (s, 1H, H-1)
- 8.47 (d, J = 5.7 Hz, 1H, H-3)
- 7.81 (d, J = 10.1 Hz, 2H, overlapping Ar-H)
- 7.74 (d, J = 8.5 Hz, 1H, Ar-H)
- 6.92 (dd, J = 17.6, 10.9 Hz, 1H, vinyl-CH)
- 5.95 (d, J = 17.6 Hz, 1H, vinyl-CH₂ trans)
- 5.46 (d, J = 10.9 Hz, 1H, vinyl-CH₂ cis)
Mechanism of Action & Applications
Drug Discovery: SERCA2a Activation
7-Vinylisoquinoline is a key intermediate in the synthesis of small-molecule activators for the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA2a) pump.[1] Impaired SERCA2a function is a hallmark of heart failure. Derivatives synthesized from this scaffold help restore calcium handling in cardiomyocytes.
Pathway Visualization: The diagram below illustrates the role of 7-vinylisoquinoline in the synthetic pathway toward SERCA2a activators and its downstream biological effects.
Figure 1: Synthetic utility of 7-vinylisoquinoline in generating SERCA2a activators for heart failure therapy.
Material Science & Polymer Chemistry
The vinyl group at the 7-position allows this molecule to act as a monomer for poly(vinylisoquinoline) derivatives. These polymers are investigated for their optoelectronic properties, specifically in the development of organic light-emitting diodes (OLEDs) and as ligands in transition metal catalysis due to the coordinating ability of the isoquinoline nitrogen.
Safety & Handling (Self-Validating Protocol)
Hazard Identification:
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Acute Toxicity: Harmful if swallowed or inhaled.
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Irritation: Causes skin and serious eye irritation.
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Sensitization: Potential skin sensitizer.
Handling Protocol:
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Containment: Always handle within a fume hood.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat.
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Quenching: Any reaction utilizing tin reagents (Stille) produces toxic byproducts. All waste must be segregated into "Heavy Metal" waste streams.
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Storage Check: Before use, check the physical state. If the solid has become an insoluble gum, polymerization has likely occurred. Verify purity via TLC before committing to a synthesis step.
References
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Synthesis and NMR Characterization
- Title: SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applic
- Source: N
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URL:[Link]
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Chemical Vendor & CAS Verification
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Title: 7-Vinylisoquinoline Product Information.
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Source: ChemScene.[2]
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General Stille Coupling Methodology
Sources
- 1. SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Vinylisoquinoline | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. organicreactions.org [organicreactions.org]
